molecular formula C18H24FN3O B6055231 4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorobenzyl)morpholine

4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorobenzyl)morpholine

Cat. No. B6055231
M. Wt: 317.4 g/mol
InChI Key: QCKKGDIWSFMGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorobenzyl)morpholine is a chemical compound that has gained significant attention in scientific research. It is a morpholine derivative that has been synthesized through various methods, and its potential applications in the field of medicine and biochemistry have been explored extensively.

Mechanism of Action

The mechanism of action of 4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorobenzyl)morpholine is not fully understood. However, it has been proposed that it works by inhibiting the growth of cancer cells through the induction of apoptosis, or programmed cell death. It may also work by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorobenzyl)morpholine are still being studied. However, it has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorobenzyl)morpholine in lab experiments is its potential to selectively target cancer cells while leaving healthy cells unharmed. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research involving 4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorobenzyl)morpholine. One of the most promising areas of research is the development of more efficient synthesis methods that can yield higher quantities of the compound. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in cancer treatment. Other potential future directions include exploring its applications in other areas, such as antibacterial and antifungal treatments.

Synthesis Methods

The synthesis of 4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorobenzyl)morpholine can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-fluorobenzyl chloride with morpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-ethyl-5-methyl-1H-pyrazole-4-carboxaldehyde to yield the final product.

Scientific Research Applications

The potential applications of 4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorobenzyl)morpholine in scientific research are vast. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antibacterial and antifungal properties.

properties

IUPAC Name

4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-2-[(3-fluorophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O/c1-3-22-14(2)16(11-20-22)12-21-7-8-23-18(13-21)10-15-5-4-6-17(19)9-15/h4-6,9,11,18H,3,7-8,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKKGDIWSFMGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN2CCOC(C2)CC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-2-[(3-fluorophenyl)methyl]morpholine

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